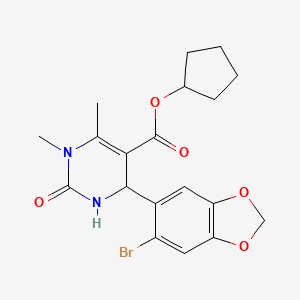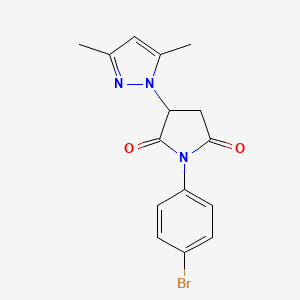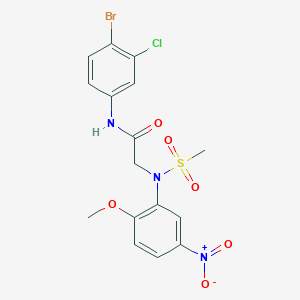![molecular formula C18H14N4O B4884024 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4884024.png)
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Sudan IV and is used as a dye in various applications. Sudan IV has also been used as a biological stain to visualize lipids in cells and tissues.
Mechanism of Action
Sudan IV is a lipophilic dye that selectively stains lipids in cells and tissues. The dye binds to the lipid droplets and produces a red-orange color, which can be visualized under a microscope. The mechanism of action of Sudan IV is based on the interaction between the dye and the lipid molecules.
Biochemical and Physiological Effects:
Sudan IV has no known biochemical or physiological effects on living organisms. The dye is not toxic and is considered safe for use in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using Sudan IV in lab experiments include its selectivity for lipids, ease of use, and low cost. However, the limitations of using Sudan IV include its poor solubility in aqueous solutions, which limits its use in certain applications. Additionally, Sudan IV is not suitable for use in living organisms as it cannot penetrate cell membranes.
Future Directions
There are several future directions for the use of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol in scientific research. One potential area of research is the development of new staining methods for lipids in cells and tissues. Additionally, Sudan IV could be used in the development of new diagnostic tools for detecting lipid-related diseases. Another potential area of research is the modification of Sudan IV to improve its solubility in aqueous solutions, which would expand its use in various applications.
In conclusion, 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol, also known as Sudan IV, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is commonly used as a biological stain to visualize lipids in cells and tissues, as well as in the food industry and forensic science. Sudan IV is a lipophilic dye that selectively stains lipids and has no known biochemical or physiological effects on living organisms. While Sudan IV has its advantages and limitations, there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol involves the reaction of 1-naphthol with diazonium salt of 1-methyl-1H-benzimidazole in the presence of sodium acetate. The resulting product is a red-orange powder that is soluble in organic solvents.
Scientific Research Applications
Sudan IV has been used in various scientific research applications. It is commonly used as a biological stain to visualize lipids in cells and tissues. Sudan IV is also used in the food industry to detect the presence of fats and oils in food products. Additionally, Sudan IV has been used as a dye in forensic science to detect the presence of bloodstains.
properties
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-22-16-9-5-4-8-15(16)19-18(22)21-20-14-10-11-17(23)13-7-3-2-6-12(13)14/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGRHQIMRFJCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=CC=C(C4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-(1-methyl-1H-benzimidazol-2-yl)diazenyl]naphthalen-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine](/img/structure/B4883950.png)
![4-({N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4883951.png)
![2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B4883966.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4883968.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4883969.png)
![2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide](/img/structure/B4883978.png)

![{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4884009.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884013.png)

![ethyl 1-(3-chloro-4-hydroxybenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4884036.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-4-methylquinolinium bromide](/img/structure/B4884046.png)
